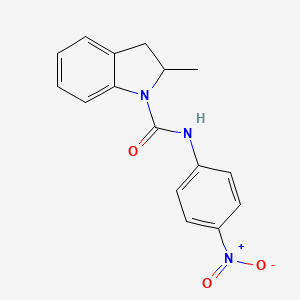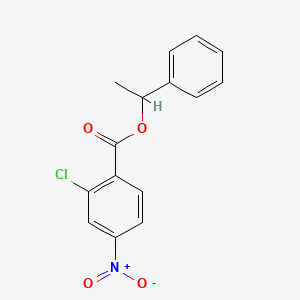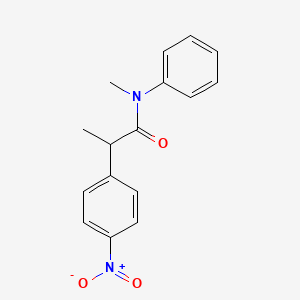![molecular formula C18H20N2O3 B4077510 N-[4-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4077510.png)
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide, also known as ACPB, is a synthetic compound that belongs to the family of CB1 receptor antagonists. It was first synthesized in 2007 by a team of researchers from the University of California, Irvine. Since then, ACPB has gained attention in the scientific community for its potential applications in research related to the endocannabinoid system.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide acts as a competitive antagonist of CB1 receptors, which are primarily located in the central nervous system. By blocking the activation of these receptors by endocannabinoids, this compound effectively reduces the activity of the endocannabinoid system. This leads to a decrease in appetite and food intake, as well as other physiological effects.
Biochemical and Physiological Effects
In addition to its effects on appetite and food intake, this compound has been shown to have other biochemical and physiological effects. These include a reduction in body weight, improved glucose tolerance, and decreased levels of circulating triglycerides. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(acetylamino)phenyl]-2-phenoxybutanamide for lab experiments is its specificity for CB1 receptors. This allows researchers to investigate the effects of the endocannabinoid system on specific physiological processes without the confounding effects of non-specific receptor activation. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-phenoxybutanamide and its applications in the study of the endocannabinoid system. One area of focus could be the investigation of the effects of this compound on other physiological processes beyond appetite and food intake. Additionally, there may be opportunities to develop more potent and longer-lasting CB1 receptor antagonists based on the structure of this compound. Finally, further research is needed to fully understand the potential therapeutic applications of this compound and other CB1 receptor antagonists in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide has been used in a variety of scientific research applications related to the endocannabinoid system. One major area of research has been the investigation of the role of CB1 receptors in the regulation of appetite and food intake. This compound has been shown to effectively block the effects of the endocannabinoid system on appetite and food intake in animal models.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(23-16-7-5-4-6-8-16)18(22)20-15-11-9-14(10-12-15)19-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSMGCRIXRPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)


![N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4077463.png)

![1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077472.png)
![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)

![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077502.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4077509.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(phenylthio)acetamide](/img/structure/B4077512.png)
